![molecular formula C10H12N2O2S B1489217 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one CAS No. 2098010-70-7](/img/structure/B1489217.png)
1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Overview
Description
1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
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Biological Activity
1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a novel organic compound featuring both an azetidine ring and a thiophene moiety. The unique structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Molecular Formula: C₉H₁₂N₂OS
Molecular Weight: 196.27 g/mol
CAS Number: 1498780-38-3
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The initial steps may include the formation of the azetidine ring through cyclization reactions involving appropriate precursors such as thiophene derivatives and amino acids. Optimization of reaction conditions is crucial to enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds containing azetidine and thiophene rings exhibit significant antimicrobial activity. For instance, a study demonstrated that similar compounds showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research has shown that thiophene derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways . Preliminary data indicate that this compound may inhibit tumor growth in vitro, although further studies are needed to confirm these effects.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring may enhance binding affinity due to its nitrogen content, while the thiophene ring could facilitate electron transfer processes critical for biological activity .
Case Studies
Properties
IUPAC Name |
1-[5-(3-aminoazetidine-1-carbonyl)thiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-6(13)8-2-3-9(15-8)10(14)12-4-7(11)5-12/h2-3,7H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWMKDGMLNYNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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